Rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans is a chemical compound with the CAS number 71938-21-1. It is classified as a dihydrochloride salt of a racemic form of an aminomethyl dioxane derivative. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The synthesis of rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride typically involves the following methods:
Technical details regarding the specific synthetic pathways are often proprietary or found in specialized literature focusing on organic synthesis.
The molecular structure of rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride can be described as follows:
The SMILES notation for this compound is NC[C@@H]1OC[C@H](OC1)CN.Cl.Cl
, indicating its stereochemistry and functional groups.
Rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride can participate in various chemical reactions:
Technical details regarding these reactions depend on experimental conditions and specific applications.
The mechanism of action for rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride is not fully elucidated but may involve:
Data supporting these mechanisms typically arise from pharmacological studies and receptor binding assays.
The physical and chemical properties of rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride include:
Relevant data points are crucial for handling and application in laboratory settings.
Rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride has several scientific uses:
This compound's versatility makes it valuable in various research fields related to medicinal chemistry and drug discovery.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7